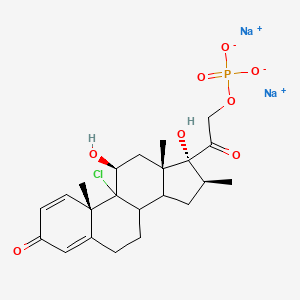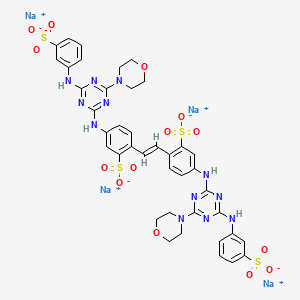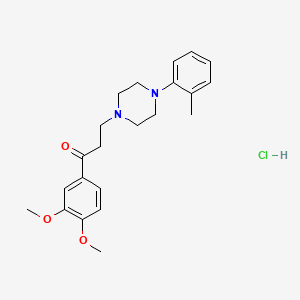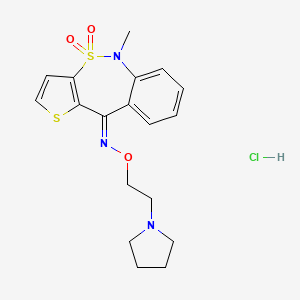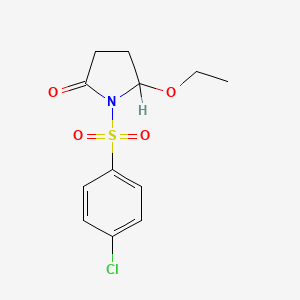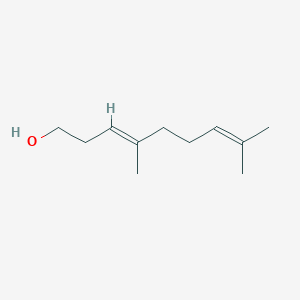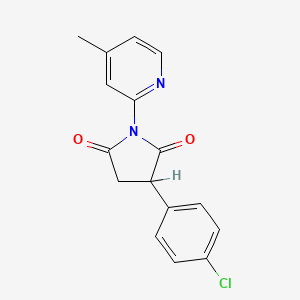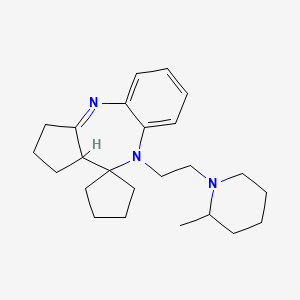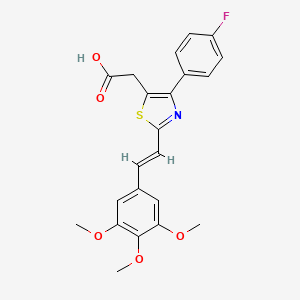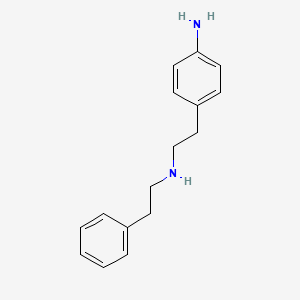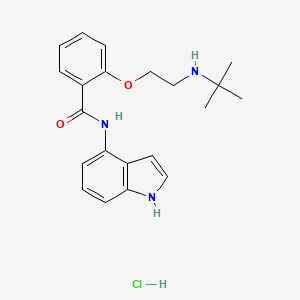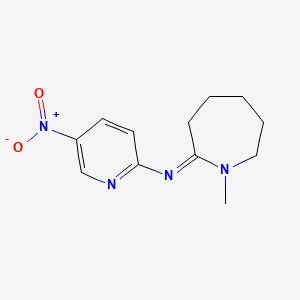
N-(Hexahydro-1-methyl-2H-azepin-2-ylidene)-5-nitro-2-pyridinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Hexahydro-1-methyl-2H-azepin-2-ylidene)-5-nitro-2-pyridinamine is a chemical compound with a complex structure that includes a hexahydro-1-methyl-2H-azepin-2-ylidene moiety and a 5-nitro-2-pyridinamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Hexahydro-1-methyl-2H-azepin-2-ylidene)-5-nitro-2-pyridinamine typically involves multiple steps, starting with the preparation of the hexahydro-1-methyl-2H-azepin-2-ylidene intermediate. This intermediate is then reacted with 5-nitro-2-pyridinamine under specific conditions to yield the final product. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.
Chemical Reactions Analysis
Types of Reactions
N-(Hexahydro-1-methyl-2H-azepin-2-ylidene)-5-nitro-2-pyridinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a catalyst), and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(Hexahydro-1-methyl-2H-azepin-2-ylidene)-5-nitro-2-pyridinamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular processes.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(Hexahydro-1-methyl-2H-azepin-2-ylidene)-5-nitro-2-pyridinamine involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(Hexahydro-1-methyl-2H-azepin-2-ylidene)-4-methoxybenzenamine
- 4-Amino-N-(hexahydro-1-methyl-2H-azepin-2-ylidene)benzenesulfonamide
Uniqueness
N-(Hexahydro-1-methyl-2H-azepin-2-ylidene)-5-nitro-2-pyridinamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications, as it can interact with different molecular targets and participate in diverse chemical reactions.
Properties
CAS No. |
84858-95-7 |
|---|---|
Molecular Formula |
C12H16N4O2 |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
1-methyl-N-(5-nitropyridin-2-yl)azepan-2-imine |
InChI |
InChI=1S/C12H16N4O2/c1-15-8-4-2-3-5-12(15)14-11-7-6-10(9-13-11)16(17)18/h6-7,9H,2-5,8H2,1H3 |
InChI Key |
GOWYBQXGXZEXDT-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCCCC1=NC2=NC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


